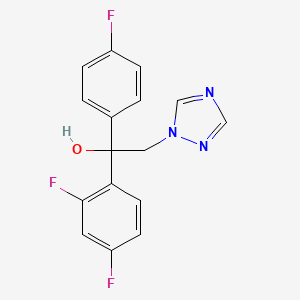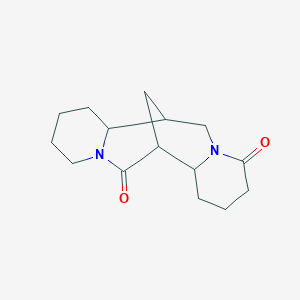
2,17-Dioxosparteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,17-Dioxosparteine is a bis-quinolizidine alkaloid derived from the plant species Lupinus. This compound is part of a family of alkaloids known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antiarrhythmic effects . The structure of this compound includes two oxo groups at positions 2 and 17 on the sparteine skeleton, which significantly influences its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,17-Dioxosparteine can be achieved through various methods. One common approach involves the oxidation of sparteine using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,17-Dioxosparteine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Scientific Research Applications
2,17-Dioxosparteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antiarrhythmic properties.
Mechanism of Action
The mechanism of action of 2,17-Dioxosparteine involves its interaction with various molecular targets, including ion channels and enzymes. It is known to block sodium channels, which contributes to its antiarrhythmic effects. Additionally, it may chelate calcium and magnesium ions, further influencing its pharmacological activity .
Comparison with Similar Compounds
- 2-Oxosparteine
- 15-Oxosparteine
- 17-Oxosparteine
- 2,13-Dioxosparteine
- 2-Oxo-13-Hydroxysparteine
- 2-Oxo-17-Hydroxysparteine
Comparison: 2,17-Dioxosparteine is unique due to the presence of oxo groups at both the 2 and 17 positions, which significantly alters its chemical reactivity and biological activity compared to other oxosparteines. This dual substitution pattern provides distinct pharmacological properties and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2 |
InChI Key |
HBYSMHYHSFSCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)

![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)
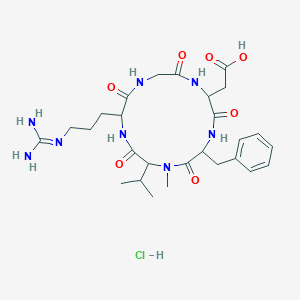


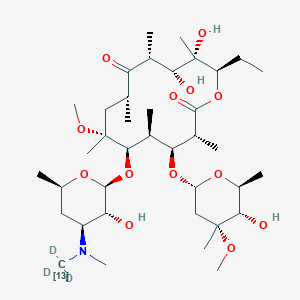
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
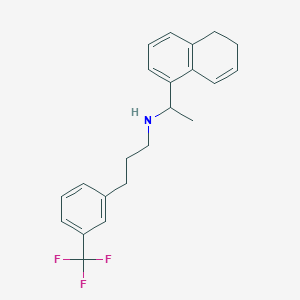
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
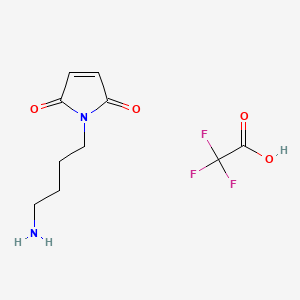

![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
